(1beta,4beta)-N-(2-Hydroxyethyl)-7-oxabicyclo[2.2.1]hepta-5-ene-2,3-dicarbimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1beta,4beta)-N-(2-Hydroxyethyl)-7-oxabicyclo[2.2.1]hepta-5-ene-2,3-dicarbimide is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of multiple functional groups within its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1beta,4beta)-N-(2-Hydroxyethyl)-7-oxabicyclo[2.2.1]hepta-5-ene-2,3-dicarbimide typically involves a multi-step process. One common method starts with the preparation of the bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid. This can be achieved through a Diels-Alder reaction between cyclopentadiene and maleic anhydride. The resulting dicarboxylic acid is then converted to its corresponding anhydride using a dehydrating agent such as ethoxyacetylene .
Next, the anhydride is reacted with ethanolamine to introduce the hydroxyethyl group, forming the desired compound. The reaction conditions typically involve heating the mixture under reflux in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(1beta,4beta)-N-(2-Hydroxyethyl)-7-oxabicyclo[2.2.1]hepta-5-ene-2,3-dicarbimide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, lithium aluminum hydride (LiAlH4) can reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(1beta,4beta)-N-(2-Hydroxyethyl)-7-oxabicyclo[2.2.1]hepta-5-ene-2,3-dicarbimide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of stereochemistry and reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (1beta,4beta)-N-(2-Hydroxyethyl)-7-oxabicyclo[2.2.1]hepta-5-ene-2,3-dicarbimide involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The hydroxyethyl group can form hydrogen bonds with amino acid residues, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid: A precursor in the synthesis of the target compound.
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic anhydride: Another precursor used in the synthetic route.
Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: A related compound with ester functional groups.
Uniqueness
(1beta,4beta)-N-(2-Hydroxyethyl)-7-oxabicyclo[221]hepta-5-ene-2,3-dicarbimide is unique due to the presence of the hydroxyethyl group, which imparts additional reactivity and potential for hydrogen bonding
Properties
IUPAC Name |
(4S,7R)-2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-4-3-11-9(13)7-5-1-2-6(15-5)8(7)10(11)14/h1-2,5-8,12H,3-4H2/t5-,6+,7?,8? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKZEUQQPPVQNW-XEDAXZNXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C3C(C1O2)C(=O)N(C3=O)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@H]2C3C([C@@H]1O2)C(=O)N(C3=O)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.